molecular formula C10H15BrO4S B1581717 3-Bromo-2-oxobornane-10-sulphonic acid CAS No. 24262-38-2

3-Bromo-2-oxobornane-10-sulphonic acid

Cat. No.: B1581717
CAS No.: 24262-38-2
M. Wt: 311.19 g/mol
InChI Key: XUJHKPSBHDQIOD-UHFFFAOYSA-N
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Description

3-Bromo-2-oxobornane-10-sulphonic acid is a chemical compound with the molecular formula C10H15BrO4S It is known for its unique structure, which includes a bromine atom, a ketone group, and a sulfonic acid group attached to a bornane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-oxobornane-10-sulphonic acid typically involves the bromination of 2-oxobornane-10-sulphonic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid. The reaction is usually performed at a temperature range of 0-25°C to control the rate of bromination and minimize side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-oxobornane-10-sulphonic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The ketone group can be further oxidized to form carboxylic acids or other oxidized products.

    Reduction Reactions: The ketone group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3). The reactions are typically carried out in aqueous or alcoholic solvents at room temperature.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include hydroxylated or aminated derivatives of the original compound.

    Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Products include alcohols or other reduced derivatives.

Scientific Research Applications

3-Bromo-2-oxobornane-10-sulphonic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and oxidation reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-oxobornane-10-sulphonic acid involves its reactivity with various molecular targets. The bromine atom and the sulfonic acid group are key functional groups that participate in chemical reactions. The bromine atom can undergo nucleophilic substitution, while the sulfonic acid group can engage in acid-base reactions. The ketone group can participate in oxidation and reduction reactions, influencing the overall reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Oxobornane-10-sulphonic acid: Lacks the bromine atom but shares the same core structure.

    3-Chloro-2-oxobornane-10-sulphonic acid: Similar structure with a chlorine atom instead of bromine.

    3-Iodo-2-oxobornane-10-sulphonic acid: Similar structure with an iodine atom instead of bromine.

Uniqueness

3-Bromo-2-oxobornane-10-sulphonic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

(3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrO4S/c1-9(2)6-3-4-10(9,5-16(13,14)15)8(12)7(6)11/h6-7H,3-5H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJHKPSBHDQIOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2Br)CS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30947090
Record name (3-Bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24262-38-2
Record name 3-Bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24262-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-oxobornane-10-sulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024262382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-Bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-oxobornane-10-sulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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